molecular formula C8H11NO2S B1300737 (2-Methyl-thiazol-4-yl)-acetic acid ethyl ester CAS No. 37128-24-8

(2-Methyl-thiazol-4-yl)-acetic acid ethyl ester

Cat. No. B1300737
Key on ui cas rn: 37128-24-8
M. Wt: 185.25 g/mol
InChI Key: DWSMURKWFWKPBT-UHFFFAOYSA-N
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Patent
US07265246B2

Procedure details

Prepare a solution of thioacetamide (10 g, 133 mmol) in ethanol (75 mL). Add ethyl-4-chloroacetoacetate (16.5 mL, 122 mmol). Stir the reaction overnight at 50° C. and then concentrate in vacuo. Dissolve the resulting oil in water (75 mL) and extract with diethyl ether (3×50 mL). Extract the aqueous layer with CHCl3 (3×50 mL). Wash the combined organic layers with brine (50 mL), dry (Na2SO4), filter, and concentrate in vacuo to afford (2-methylthiazol-4-yl)acetic acid ethyl ester (17 g) as a solid. 1H NMR (CDCl3) δ 7.02 (s, 1H), 4.15-4.25 (m, 2H), 3.79 (s, 2H), 2.71 (s, 3H), 1.25 (t, J=7 Hz, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH2:4])(=[S:3])[CH3:2].[CH2:5]([O:7][C:8](=[O:14])[CH2:9][C:10]([CH2:12]Cl)=O)[CH3:6]>C(O)C>[CH2:5]([O:7][C:8](=[O:14])[CH2:9][C:10]1[N:4]=[C:1]([CH3:2])[S:3][CH:12]=1)[CH3:6]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=S)N
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
16.5 mL
Type
reactant
Smiles
C(C)OC(CC(=O)CCl)=O

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction overnight at 50° C.
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the resulting oil in water (75 mL)
EXTRACTION
Type
EXTRACTION
Details
extract with diethyl ether (3×50 mL)
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous layer with CHCl3 (3×50 mL)
WASH
Type
WASH
Details
Wash the combined organic layers with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC=1N=C(SC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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